Cas no 62022-08-6 (4-Pyrimidinamine, 2-chloro-N,N-diethyl-6-methyl-)

4-Pyrimidinamine, 2-chloro-N,N-diethyl-6-methyl- structure
62022-08-6 structure
Product Name:4-Pyrimidinamine, 2-chloro-N,N-diethyl-6-methyl-
CAS No:62022-08-6
MF:C9H14ClN3
MW:199.680560588837
CID:460447
PubChem ID:12315789
Update Time:2025-04-19

4-Pyrimidinamine, 2-chloro-N,N-diethyl-6-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinamine, 2-chloro-N,N-diethyl-6-methyl-
    • 2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine
    • DTXSID50487509
    • 62022-08-6
    • (2-chloro-6-methyl-pyrimidin-4-yl)-diethyl-amine
    • ICFXJGYFOYFDBO-UHFFFAOYSA-N
    • AKOS011766492
    • SCHEMBL3407231
    • Inchi: 1S/C9H14ClN3/c1-4-13(5-2)8-6-7(3)11-9(10)12-8/h6H,4-5H2,1-3H3
    • InChI Key: ICFXJGYFOYFDBO-UHFFFAOYSA-N
    • SMILES: ClC1=NC(C)=CC(=N1)N(CC)CC

Computed Properties

  • Exact Mass: 199.08782
  • Monoisotopic Mass: 199.0876252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 29Ų

Experimental Properties

  • PSA: 29.02
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